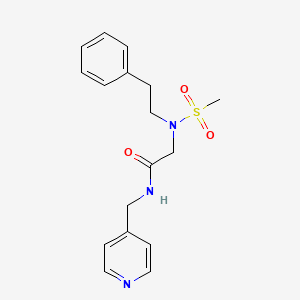
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
作用機序
MPEP acts as a selective antagonist of the N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide receptor subtype. This receptor is involved in the regulation of glutamate neurotransmission, which is thought to play a role in a variety of neurological and psychiatric disorders. By blocking the this compound receptor, MPEP can modulate glutamate signaling and potentially reduce symptoms of these disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. It can reduce the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. It can also modulate the release of glutamate and other neurotransmitters, which may be involved in its effects on anxiety and depression.
実験室実験の利点と制限
One advantage of MPEP is its high selectivity for the N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide receptor subtype. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation is that MPEP has relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
将来の方向性
There are many potential future directions for research on MPEP. One area of interest is in the development of more potent and selective N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide antagonists. Another area of research is in the investigation of the role of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorders. Finally, further research is needed to determine the safety and efficacy of MPEP in human clinical trials.
合成法
The synthesis of MPEP involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-pyridinemethanol with 2-bromoethylphenylsulfone to form the intermediate 4-(2-phenylethylsulfonyl)pyridine. This intermediate is then reacted with N-Boc-glycine and triethylamine to form the protected MPEP precursor. The final step involves the deprotection of the Boc group using trifluoroacetic acid to yield the final product, MPEP.
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. One of the most promising areas of research is in the treatment of anxiety and depression. Studies have shown that MPEP can reduce anxiety-like behavior in animal models, and may have antidepressant effects as well.
Another area of research is in the treatment of addiction. MPEP has been shown to reduce cocaine self-administration in rats, and may have potential as a treatment for cocaine addiction. It has also been studied for its potential in the treatment of alcohol addiction.
特性
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)20(12-9-15-5-3-2-4-6-15)14-17(21)19-13-16-7-10-18-11-8-16/h2-8,10-11H,9,12-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYAZJQADDVLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

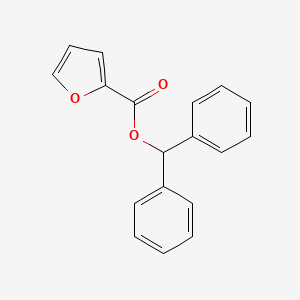
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
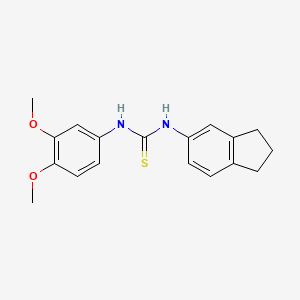
![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)
methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)
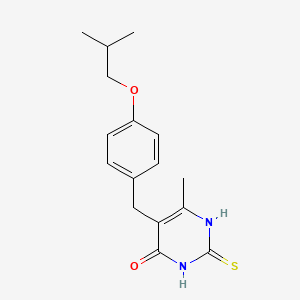
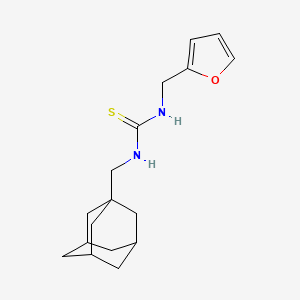

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
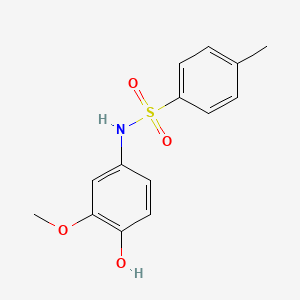
![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)